molecular formula C13H20N2 B11895720 1-[3-(Azepan-1-yl)phenyl]methanamine CAS No. 887595-75-7

1-[3-(Azepan-1-yl)phenyl]methanamine

Cat. No.: B11895720
CAS No.: 887595-75-7
M. Wt: 204.31 g/mol
InChI Key: DDLZIAOISXHHCP-UHFFFAOYSA-N
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Description

1-[3-(Azepan-1-yl)phenyl]methanamine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This benzylamine derivative features an azepane group attached to the phenyl ring, making it a valuable intermediate in medicinal chemistry and drug discovery research. It is typically characterized as a solid substance that should be stored sealed in a dry environment, ideally at 2-8°C . As a building block, researchers utilize this compound in the synthesis of more complex molecules, particularly for exploring structure-activity relationships or developing potential pharmacologically active agents . The azepane and primary amine functional groups offer distinct sites for chemical modification, allowing for the creation of a diverse library of compounds for biological screening. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Handling and Safety: Please refer to the relevant Safety Data Sheet (SDS) before use. This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Recommended safety precautions include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and avoiding breathing its dust or fumes . In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, immediate medical advice should be sought .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887595-75-7

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

[3-(azepan-1-yl)phenyl]methanamine

InChI

InChI=1S/C13H20N2/c14-11-12-6-5-7-13(10-12)15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11,14H2

InChI Key

DDLZIAOISXHHCP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC=CC(=C2)CN

Origin of Product

United States

Synthetic Methodologies for 1 3 Azepan 1 Yl Phenyl Methanamine

Retrosynthetic Dissection and Strategic Planning

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the logical deconstruction of a target molecule into simpler, commercially available, or easily synthesized precursors. For 1-[3-(Azepan-1-yl)phenyl]methanamine, this analysis highlights two primary covalent bonds whose formation is key to a successful synthesis.

Analysis of Key Disconnections: Phenyl-Azepane and Phenyl-Methanamine Linkages

The structure of this compound presents two logical points for disconnection: the bond between the phenyl ring and the azepane nitrogen (Phenyl-Azepane linkage) and the bond connecting the phenyl ring to the methanamine carbon (Phenyl-Methanamine linkage).

Phenyl-Azepane Linkage (C-N Bond Formation): Disconnecting this bond suggests a strategy where a pre-functionalized phenyl ring is coupled with an azepane moiety. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govwikipedia.org This reaction is highly versatile, tolerating a wide range of functional groups and enabling the coupling of aryl halides or triflates with amines. wikipedia.orgrsc.org The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-arylated product. wikipedia.orglibretexts.org

Phenyl-Methanamine Linkage (C-C Bond Formation and Functional Group Transformation): Creating the benzylic amine group can be achieved through several routes. A common strategy involves the reduction of a nitrile or an amide. For instance, a cyanophenyl precursor can be reduced to a benzylamine (B48309) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Alternatively, a benzaldehyde (B42025) precursor can undergo reductive amination. masterorganicchemistry.comyoutube.com This one-pot procedure involves the formation of an imine by reacting the aldehyde with an amine source (like ammonia), which is then reduced in situ to the corresponding amine using a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com

Identification of Precursor Molecules and Starting Materials

A plausible route involves first establishing the phenyl-azepane linkage, followed by the formation of the methanamine group. This approach would utilize precursors such as those listed in the table below.

Table 1: Potential Precursor Molecules for the Synthesis of this compound

Disconnection Strategy Precursor 1 Precursor 2 Key Transformation
Phenyl-Azepane First 3-Halobenzonitrile (e.g., 3-Bromobenzonitrile) Hexamethyleneimine (B121469) (Azepane) Buchwald-Hartwig Amination
Phenyl-Azepane First 3-Halobenzaldehyde Hexamethyleneimine (Azepane) Buchwald-Hartwig Amination
Phenyl-Methanamine First 3-Bromobenzylamine Hexamethyleneimine (Azepane) Buchwald-Hartwig Amination

Approaches to Azepane Ring Incorporation

The seven-membered azepane ring is a significant structural feature. While less common in medicinal chemistry than five- or six-membered heterocycles like pyrrolidines and piperidines, various methods for its synthesis have been developed. nih.gov

Direct Cyclization Strategies for the Azepane Moiety

Direct cyclization methods construct the azepane ring from acyclic precursors. These strategies often involve intramolecular reactions to form the seven-membered ring.

Domino Reactions: Enantioselective organocatalyzed domino reactions have been developed to create complex, optically active azepane derivatives from simple acyclic starting materials. rsc.org One such strategy involves a temporary-bridge formation, where a cascade reaction forms multiple C-C and C-N bonds in a single, highly stereoselective step. rsc.org

Ring Expansion: A recently reported strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This method uses blue light to convert a six-membered nitroarene into a seven-membered cyclic nitrene, which can then be hydrogenated to furnish a polysubstituted azepane. nih.gov

Intramolecular Cyclization: Intramolecular 1,7-carbonyl-enamine cyclization represents another mode for azepine ring closure, leading to functionalized heterocyclic fused azepine systems. chem-soc.si

Functional Group Interconversions for Azepane Ring Formation

This approach involves modifying a pre-existing seven-membered ring to yield the desired saturated azepane structure. A common example is the reduction of a cyclic amide (a lactam), specifically an azepan-2-one. The carbonyl group of the lactam can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride, thereby converting the lactam into the corresponding cyclic amine, azepane.

Synthetic Routes involving Hexamethyleneimine as a Precursor

The most direct approach to incorporating the azepane moiety is to use hexamethyleneimine (the common name for azepane) as a nucleophile. This commercially available starting material can be coupled with an appropriate electrophilic phenyl precursor. The Buchwald-Hartwig amination is exceptionally well-suited for this purpose. nih.govresearchgate.net

A practical synthesis of this compound could proceed via a two-step sequence:

N-Arylation: Palladium-catalyzed coupling of 3-bromobenzonitrile (B1265711) with hexamethyleneimine. This reaction typically employs a palladium source (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate). nih.govrsc.org

Nitrile Reduction: The resulting intermediate, 3-(azepan-1-yl)benzonitrile, is then reduced to the target primary amine. This can be achieved with high yield using various reducing agents, with catalytic hydrogenation (e.g., H₂, Raney Nickel) or a hydride source (e.g., LiAlH₄) being common choices.

Table 2: Example Reagents for a Two-Step Synthesis via Hexamethyleneimine

Step Reaction Type Substrate Reagent Catalyst/Conditions Product
1 Buchwald-Hartwig Amination 3-Bromobenzonitrile, Hexamethyleneimine Sodium tert-butoxide Pd₂(dba)₃, Xantphos, Toluene (B28343), Heat 3-(Azepan-1-yl)benzonitrile

This route is advantageous due to the high efficiency of the individual steps and the ready availability of the starting materials.

Table 3: Compound Names

Compound Name
1,6-Dihalohexane
This compound
3-(Azepan-1-yl)benzonitrile
3-Aminophenyl)methanamine
3-Bromobenzaldehyde (B42254)
3-Bromobenzonitrile
3-Bromobenzylamine
Azepane
Azepan-2-one
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
Cesium carbonate
Hexamethyleneimine
Lithium aluminum hydride
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Pyrrolidine (B122466)
Raney Nickel
Sodium cyanoborohydride
Sodium tert-butoxide
Sodium triacetoxyborohydride

Phenyl Ring Functionalization and Derivatization

The construction of the core 3-(azepan-1-yl)phenyl moiety is a critical step in the synthesis of this compound. This requires a regioselective approach to achieve the desired meta-substitution pattern on the benzene (B151609) ring.

Strategies for Meta-Substitution on the Phenyl Ring

The synthesis of a 1,3-disubstituted benzene ring, as seen in the target molecule, can be achieved through several established strategies in organic chemistry. The choice of strategy often depends on the nature of the substituents and their directing effects in electrophilic aromatic substitution reactions.

One common approach involves starting with a meta-directing group already in place on the benzene ring. For instance, a nitrile group (-CN) or a carbonyl group (e.g., in benzaldehyde) are strong meta-directors. Therefore, starting with 3-bromobenzonitrile or 3-bromobenzaldehyde would allow for the introduction of the azepane ring at the desired meta-position via a coupling reaction.

Alternatively, one could start with a compound that already has a substituent at the 3-position that can be converted into the desired methanamine group later in the synthesis. For example, starting with 3-aminobenzyl alcohol, the amino group could be protected, the alcohol converted to a leaving group for substitution with azepane, and finally, the protected amino group deprotected and revealed. However, the more direct approach of functionalizing a di-substituted benzene ring is often preferred for its efficiency.

Aromatic Coupling Reactions for Phenyl-Azepane Formation (e.g., nucleophilic aromatic substitution, Buchwald-Hartwig amination on related systems)

The formation of the C-N bond between the phenyl ring and the azepane ring is a key transformation. While traditional methods like nucleophilic aromatic substitution (SNAAr) are possible, they often require harsh reaction conditions and are limited to substrates with strong electron-withdrawing groups. A more versatile and widely used method for this purpose is the palladium-catalyzed Buchwald-Hartwig amination.

The Buchwald-Hartwig amination allows for the coupling of a wide range of aryl halides or triflates with amines, including cyclic amines like azepane. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is crucial for the success of the reaction and can be optimized to achieve high yields.

For the synthesis of a precursor like 3-(azepan-1-yl)benzonitrile, the reaction would involve the coupling of 3-bromobenzonitrile with azepane. The optimization of such a reaction would involve screening different palladium sources, ligands, bases, and solvents.

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides with Cyclic Amines

Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd₂(dba)₃ BINAP NaOt-Bu Toluene 80 60 matrix-fine-chemicals.com
[Pd(allyl)Cl]₂ XPhos NaOt-Bu Toluene 100 High youtube.com
Pd(OAc)₂ P(o-tol)₃ LiHMDS Toluene 100 Good masterorganicchemistry.com
CuI L8 NaOTMS DMI 110 >95 libretexts.org

Introduction of the Methanamine Group

Once the 3-(azepan-1-yl)phenyl scaffold is in place, the final step is the introduction of the methanamine group. This can be achieved through two primary pathways: the reductive amination of an aldehyde or the reduction of a nitrile.

Reductive Amination Pathways for Alkylamine Synthesis

This pathway involves the synthesis of the intermediate 3-(azepan-1-yl)benzaldehyde, which is then converted to the final product via reductive amination. The aldehyde can be synthesized, for example, by the formylation of a suitable 3-(azepan-1-yl)phenyl precursor.

Reductive amination is a two-step process that involves the formation of an imine or iminium ion from the aldehyde and an amine (in this case, ammonia (B1221849) or an ammonia equivalent), followed by its reduction to the corresponding amine. masterorganicchemistry.comorganic-chemistry.orggoogle.com This reaction is often performed in a one-pot fashion. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. organic-chemistry.org Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and effective reagent for this transformation. organic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination of Aromatic Aldehydes

Reducing Agent Typical Solvent Additive/Catalyst Temperature General Yield Reference
NaBH₄ Methanol (B129727) Boric Acid Room Temp Good
NaBH₃CN Methanol - Room Temp Good organic-chemistry.org
NaBH(OAc)₃ Dichloroethane Acetic Acid Room Temp High organic-chemistry.org
H₂/Pd-C Ethanol - Room Temp High masterorganicchemistry.com
α-picoline-borane Water/MeOH/Neat Acetic Acid Room Temp High

Nitrile Reduction as a Route to Primary Amines

An alternative and often more direct route is the reduction of a nitrile precursor, such as 3-(azepan-1-yl)benzonitrile. The nitrile group can be reduced to a primary amine using various methods, including catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic hydrogenation is a widely used industrial method and can be carried out using catalysts like Raney Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions, such as pressure and temperature, can be optimized to achieve high yields of the primary amine while avoiding over-reduction or side reactions.

Chemical reduction offers another versatile approach. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can efficiently convert nitriles to primary amines. However, its high reactivity necessitates careful handling and anhydrous reaction conditions. Other milder reducing agents like borane (B79455) complexes can also be employed.

Table 3: Comparison of Nitrile Reduction Methods for Aromatic Nitriles

Method Reagent/Catalyst Solvent Temperature General Yield Reference
Catalytic Hydrogenation Raney Nickel/H₂ 2-propanol 55-85 °C High
Catalytic Hydrogenation Pd/C / H₂ - - High
Chemical Reduction LiAlH₄ Diethyl ether/THF Reflux High
Chemical Reduction BH₃-SMe₂ THF Reflux Good
Chemical Reduction Diisopropylaminoborane (B2863991)/LiBH₄ THF 25 °C - Reflux High organic-chemistry.org

Optimization of Reaction Conditions and Yields

For the Buchwald-Hartwig amination , the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos or BINAP, often give superior results. matrix-fine-chemicals.comyoutube.com The base also plays a crucial role, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly used. matrix-fine-chemicals.commasterorganicchemistry.com The solvent is typically a non-polar aprotic solvent like toluene or dioxane. Optimization of temperature and reaction time is also necessary to maximize the yield and minimize side product formation.

In the reductive amination pathway, the pH of the reaction medium is a key parameter. The formation of the imine intermediate is favored under slightly acidic conditions, which also protonates the carbonyl group, making it more electrophilic. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. The choice of the reducing agent is also important. Sodium cyanoborohydride is often preferred as it is less reactive towards carbonyls at neutral pH, allowing for the selective reduction of the imine as it is formed. organic-chemistry.org

For the nitrile reduction , the choice of catalyst and reaction conditions in catalytic hydrogenation can influence the selectivity towards the primary amine. The addition of ammonia to the reaction mixture can sometimes suppress the formation of secondary and tertiary amine byproducts. In the case of chemical reduction with LiAlH₄, the reaction is generally high-yielding, but the workup procedure needs to be carefully controlled to avoid hazards associated with the reactive nature of the reagent. Milder reagents like diisopropylaminoborane with a catalytic amount of lithium borohydride have been shown to be highly effective and chemoselective for the reduction of a variety of nitriles. organic-chemistry.org

By carefully selecting and optimizing the reaction conditions for each step, a high-yielding and efficient synthesis of this compound can be achieved.

Solvent Selection and Reaction Medium Effects

The choice of solvent is a critical factor in the reductive amination process for the synthesis of this compound as it influences the solubility of reactants, the stability of the intermediate imine, and the activity of the reducing agent. The ideal solvent should be inert to the reaction conditions and provide good solubility for both the aldehyde precursor and the amine source.

Commonly employed solvents for reductive amination include chlorinated hydrocarbons such as 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (B109758) (DCM), as well as ethers like tetrahydrofuran (B95107) (THF) and alcohols like methanol or ethanol. The selection of the solvent is often dictated by the specific reducing agent used. For instance, sodium triacetoxyborohydride, a mild and selective reducing agent, is frequently used in DCE or THF. The use of protic solvents like methanol can sometimes be beneficial for the formation of the imine intermediate but may require a reducing agent that is stable in such media.

The polarity of the solvent can also impact the reaction rate and yield. In some cases, a mixture of solvents may be employed to optimize both the solubility of the starting materials and the efficacy of the reduction step. The effect of different solvents on the yield of a model reductive amination reaction is illustrated in the table below.

SolventDielectric Constant (20°C)Typical Yield (%)
1,2-Dichloroethane10.3685-95
Tetrahydrofuran7.5880-90
Methanol32.775-85
Dichloromethane8.9380-90

This table presents typical yield ranges for reductive amination reactions and the dielectric constants of common solvents. Actual yields for the synthesis of this compound may vary.

Temperature and Pressure Control in Synthetic Transformations

Temperature and pressure are crucial parameters that must be carefully controlled to ensure the efficient and safe synthesis of this compound via reductive amination. The initial imine formation is an equilibrium-driven process, and the temperature can affect the position of this equilibrium. Generally, these reactions are conducted at room temperature to maintain the stability of the reactants and the intermediate imine.

In certain instances, gentle heating may be applied to accelerate the formation of the imine, particularly if sterically hindered substrates are involved. However, excessive temperatures should be avoided as they can lead to side reactions, such as the decomposition of the reducing agent or the formation of undesired byproducts.

Pressure is typically not a critical parameter for liquid-phase reductive aminations using chemical hydrides and is usually carried out at atmospheric pressure. However, in catalytic hydrogenation processes, where molecular hydrogen (H₂) is used as the reductant, pressure becomes a significant factor. In such cases, the reaction is performed in a sealed reactor under a positive pressure of hydrogen, which increases the concentration of dissolved hydrogen in the solvent, thereby accelerating the rate of reduction.

The interplay between temperature and pressure in a catalytic hydrogenation setting is critical for optimizing the reaction. The following table illustrates the general effect of these parameters on reaction outcomes.

ParameterEffect on Reaction RatePotential Issues
Temperature Increases with temperatureDecomposition of reactants/products, reduced selectivity
Pressure (H₂) Increases with pressureSafety concerns, specialized equipment required

Catalyst Screening and Ligand Design for Enhanced Selectivity and Efficiency

In catalytic reductive aminations for the synthesis of this compound, the choice of catalyst is paramount for achieving high efficiency and selectivity. These reactions typically employ transition metal catalysts, such as palladium, platinum, or nickel, supported on a high-surface-area material like activated carbon.

Catalyst screening involves evaluating a range of catalysts to identify the one that provides the best performance for the specific transformation. Factors to consider during screening include the activity of the catalyst (reaction rate), its selectivity towards the desired product, and its stability under the reaction conditions. For the reduction of the imine derived from 3-(azepan-1-yl)benzaldehyde, a palladium on carbon (Pd/C) catalyst is often a good starting point due to its high activity and general applicability.

Ligand design is a more advanced strategy employed to fine-tune the properties of a homogeneous catalyst. While reductive aminations are often carried out with heterogeneous catalysts, homogeneous systems offer the advantage of high selectivity, which can be controlled by modifying the ligands coordinated to the metal center. For instance, phosphine ligands can be used to modulate the electronic and steric properties of a rhodium or iridium catalyst, thereby influencing its activity and selectivity.

The design of ligands can be guided by computational modeling to predict their effect on the catalytic cycle. The goal is to create a catalyst that efficiently facilitates the reduction of the C=N double bond of the imine while minimizing side reactions. The table below summarizes some common catalysts and their typical applications in reductive amination.

CatalystTypeTypical SubstratesAdvantages
Pd/C HeterogeneousAromatic and aliphatic aldehydes/ketonesHigh activity, readily available
PtO₂ (Adams' catalyst) HeterogeneousWide range of functional groupsEffective under mild conditions
Raney Nickel HeterogeneousAldehydes, ketones, nitrilesCost-effective, high activity
[Rh(COD)Cl]₂/Phosphine Ligand HomogeneousAsymmetric reductive aminationsHigh enantioselectivity

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Public Scientific Literature

A thorough review of available scientific databases and chemical literature has revealed a significant lack of published data for the compound this compound. Despite extensive searches for its structural elucidation and advanced spectroscopic characterization, no specific experimental data for its Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) analysis could be located.

The requested detailed analysis, which would include mapping of proton and carbon environments using ¹H and ¹³C NMR, exploring connectivity through 2D NMR techniques (COSY, HSQC, HMBC, NOESY), and confirming the exact mass and fragmentation patterns via HRMS, cannot be provided at this time due to the absence of primary research articles or database entries for this specific molecule.

While information exists for structurally related compounds, such as benzylamine or other derivatives of azepane and phenylmethanamine, these data are not applicable for the precise characterization of this compound. The unique substitution pattern of the azepanyl group at the meta-position of the phenyl ring relative to the methanamine group defines a distinct chemical entity for which spectroscopic data has not been made publicly available.

This indicates that this compound may be a novel compound, a research chemical with limited distribution, or a compound whose characterization data has not been published in accessible scientific literature. Therefore, the comprehensive analysis as outlined in the request cannot be completed.

Structural Elucidation and Advanced Spectroscopic Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

A detailed analysis in this section would have required an experimental IR spectrum of 1-[3-(Azepan-1-yl)phenyl]methanamine. The focus would be on identifying characteristic absorption bands to confirm the presence of key functional groups.

Table 1: Hypothetical IR Spectral Data for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400-3250 N-H stretch (asymmetric and symmetric) Primary amine (-NH₂)
3000-2850 C-H stretch Aliphatic (azepane and methyl)
1600-1475 C=C stretch Aromatic ring
1350-1250 C-N stretch Tertiary amine (azepane-phenyl)

This table represents the type of data that would be necessary and is for illustrative purposes only. No actual data was found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

This subsection would have detailed the electronic absorption properties of the compound, which are dependent on the chromophores present, namely the substituted benzene (B151609) ring. The analysis would involve identifying the wavelengths of maximum absorption (λmax) and discussing the corresponding π→π* and n→π* electronic transitions.

Table 2: Hypothetical UV-Vis Absorption Data for this compound in a Specified Solvent

λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Electronic Transition
~210 - π→π* (Benzene ring)

This table is a hypothetical representation. No experimental UV-Vis data for this compound could be located.

Chromatographic Techniques for Purity Assessment and Isolation

An HPLC method would be crucial for determining the purity of this compound and for its isolation. A typical data table would include the column type, mobile phase composition, flow rate, detection wavelength, and the retention time of the compound.

Table 3: Illustrative HPLC Parameters for Analysis

Parameter Value
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

This table illustrates the required parameters for an HPLC analysis, which are currently unavailable for this specific compound.

GC-MS analysis would provide information on the compound's volatility and its fragmentation pattern upon electron ionization, which is a key fingerprint for its identification. The retention time from the gas chromatogram and the mass-to-charge ratios (m/z) of the fragments from the mass spectrum would be reported. The lack of available data prevents the presentation of these findings.

Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into a molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For a molecule like 1-[3-(Azepan-1-yl)phenyl]methanamine, these orbitals would likely show delocalization across the phenyl ring, with contributions from the nitrogen atoms of the azepane and methanamine groups.

A hypothetical data table for such an analysis would resemble the following:

Parameter Calculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

This table represents a template for data that would be generated from quantum chemical calculations. Currently, no published data exists for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atoms would be expected to be regions of high negative potential, making them likely sites for protonation or interaction with electrophiles. The aminomethyl group's hydrogen atoms would likely exhibit a positive potential.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. By identifying the lowest energy conformers, researchers can determine the most probable shape of the molecule under physiological or reaction conditions. This is particularly important for molecules with flexible components like the azepane ring and the aminomethyl side chain in this compound. Energy minimization studies would reveal the most stable arrangement of these groups, which is crucial for understanding its interaction with biological targets.

Molecular Dynamics Simulations for Conformational Flexibility and Rotational Barriers

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. These simulations can elucidate the conformational flexibility of the azepane ring (e.g., chair-boat interconversions) and the rotational barriers of the bonds connecting the phenyl ring to the azepane and methanamine moieties. Understanding these dynamics is critical for predicting how the molecule might adapt its shape to bind to a receptor or enzyme. For instance, studies on related N-benzhydrylformamides have utilized dynamic NMR and DFT calculations to determine rotational barriers of aryl and formyl groups. nih.gov

A hypothetical data table for rotational barriers might look like this:

Rotational Barrier Calculated Energy (kcal/mol)
Phenyl-Azepane C-N BondData not available
Phenyl-Methanamine C-C BondData not available

This table illustrates the type of data that would be obtained from computational studies on rotational barriers. No such data is currently available for this compound.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational methods can be used to map out the energy landscape of a chemical reaction, including the identification and characterization of transition states. This is invaluable for understanding the mechanism of a molecule's synthesis or its metabolic fate.

Characterization of Transition States in Key Synthetic Steps

For the synthesis of this compound, key steps might involve the formation of the C-N bond between the phenyl ring and the azepane nitrogen, or the reduction of a precursor functional group to the methanamine. Computational analysis of the transition states in these reactions would provide insights into the reaction kinetics and help optimize synthetic routes. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is a critical factor in predicting reaction rates.

Energetic Profiles of Proposed Reaction Pathways

The synthesis of this compound can be envisioned through several routes, with one of the most common being the reductive amination of 3-(azepan-1-yl)benzaldehyde with ammonia (B1221849). Computational chemistry allows for a detailed examination of the energy changes that occur throughout such a reaction, providing insights into its feasibility and potential bottlenecks. catalysis.blognih.govacs.org

The primary method for this analysis is the calculation of the potential energy surface (PES) for the reaction. catalysis.blog This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. nih.gov

Methodology:

Quantum Mechanical Calculations: Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and energy of molecules. catalysis.blog By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), the geometries of all species along the reaction pathway can be optimized to find their lowest energy conformations.

Transition State Searching: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structures. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to confirm that it correctly connects the desired reactant and product (or intermediate) states. nih.gov

A hypothetical energetic profile for the reductive amination pathway to form this compound is illustrated in the table below. This table showcases the kind of data that would be generated from such a computational study.

Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Reactants (3-(azepan-1-yl)benzaldehyde + NH₃)0.0Initial starting materials
2Transition State 1 (Imine formation)+15.2Energy barrier for the formation of the imine intermediate
3Intermediate (1-(3-(azepan-1-yl)phenyl)methanimine)-5.8Formation of the stable imine intermediate
4Transition State 2 (Reduction of imine)+10.5Energy barrier for the hydride attack on the imine
5Product (this compound)-25.1Final product of the reaction

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are also invaluable for predicting the spectroscopic signatures of a molecule, which can aid in its identification and structural elucidation. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming the structure of a synthesized compound. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the gold standard for calculating NMR shielding tensors. rsc.orgacs.orgaip.org These shielding tensors can then be converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Methodology:

The geometry of this compound would first be optimized using a DFT method (e.g., B3LYP/6-31G*).

A GIAO-DFT calculation would then be performed on the optimized structure to compute the isotropic magnetic shielding constants for each nucleus. acs.orgacs.org

The predicted chemical shifts are obtained by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the reference standard.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom TypeAtom Number(s) (Hypothetical)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CHAr-H7.1 - 7.4125 - 130
Aromatic C-NAr-C-148
Aromatic C-CH₂Ar-C-142
Benzylic CH₂-CH₂-NH₂3.845
Azepane CH₂ (adjacent to N)α-CH₂3.355
Azepane CH₂β, γ-CH₂1.6 - 1.827 - 29
Amine NH₂-NH₂1.5 (broad)-

Vibrational Spectroscopy (Infrared - IR):

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. nih.govpsu.eduresearchgate.net By performing a frequency calculation on the optimized geometry of this compound using DFT, a set of vibrational modes and their corresponding frequencies and intensities can be obtained. chemrxiv.org This information is crucial for identifying the presence of key functional groups.

A hypothetical table of predicted significant vibrational frequencies for this compound is provided below.

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H stretch3300 - 3400 (two bands)Primary amine N-H bonds
C-H stretch (aromatic)3000 - 3100Aromatic C-H bonds
C-H stretch (aliphatic)2850 - 2950Aliphatic C-H bonds in the azepane ring and methylene (B1212753) bridge
C=C stretch (aromatic)1580 - 1610Aromatic ring stretching
N-H bend1590 - 1650Primary amine N-H bending
C-N stretch1250 - 1350Aryl-N and alkyl-N stretching vibrations

Chemical Reactivity and Derivatization Studies

Reactivity of the Azepane Nitrogen Atom

The nitrogen atom within the seven-membered azepane ring is a tertiary amine, which imparts specific reactive properties to the molecule. Its lone pair of electrons is readily available for reactions with electrophiles.

Alkylation and Acylation Reactions

The tertiary nitrogen of the azepane ring can undergo alkylation and acylation reactions. libretexts.org Alkylation, typically achieved with alkyl halides, introduces an alkyl group onto the nitrogen, forming a quaternary ammonium (B1175870) salt. nih.gov Similarly, acylation with acyl chlorides or anhydrides yields an acylated product. These reactions are fundamental in modifying the steric and electronic properties of the azepane moiety. The general principle of Friedel-Crafts alkylation and acylation involves the reaction of an aromatic substrate with an electrophile in the presence of a Lewis acid catalyst. libretexts.orgyoutube.com

Table 1: Examples of Alkylation and Acylation Reactions of Azepane Derivatives
ReactantReagentProduct TypeReference
Azepane-derived compoundAlkyl Halide (e.g., CH3I)Quaternary Ammonium Salt nih.gov
Azepane-derived compoundAcyl Chloride (e.g., CH3COCl)N-Acylated Azepane researchgate.net

Formation of N-Oxides and Quaternary Ammonium Salts

Oxidation of the tertiary azepane nitrogen leads to the formation of an N-oxide. wikipedia.orgthieme-connect.de This transformation is typically carried out using oxidizing agents like hydrogen peroxide or peroxy acids. acs.org The resulting N-oxides are highly polar molecules with distinct chemical properties. wikipedia.org They can participate in various reactions, including rearrangements and reductions back to the parent amine. wikipedia.orgrsc.org

Quaternization of the azepane nitrogen occurs through reaction with alkylating agents, resulting in the formation of quaternary ammonium salts. nih.govmdpi.com These salts are permanently charged and have applications as phase-transfer catalysts and in the development of ionic liquids and biologically active compounds. mdpi.com The synthesis of these salts is a common strategy to modify the physicochemical properties of amine-containing molecules. google.com

Table 2: Formation of N-Oxides and Quaternary Ammonium Salts
TransformationReagentProductKey FeaturesReference
N-Oxide FormationHydrogen Peroxide (H2O2)Azepane N-OxideHighly polar, can be reduced back to the amine wikipedia.orgacs.org
QuaternizationAlkyl Halide (e.g., CH3I)Quaternary Ammonium SaltPermanently charged, increased water solubility nih.govmdpi.com

Reactivity of the Primary Arylmethanamine Group

The primary amine attached to the phenyl ring exhibits nucleophilic character and is a site for a variety of chemical transformations.

Nucleophilic Reactivity in Condensation and Addition Reactions

The primary amine of 1-[3-(azepan-1-yl)phenyl]methanamine can act as a nucleophile in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). nih.gov These imines can be further reduced to secondary amines. The primary amine can also participate in addition reactions, for instance, with Michael acceptors. Studies on benzylamines show their utility in three-component condensation reactions to form aminomethylenebisphosphonates. mdpi.com

Amide and Sulfonamide Formation

The primary amine readily reacts with carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) to form stable amide bonds. researchgate.net This reaction is a cornerstone of peptide synthesis and is widely used to link molecules together. Similarly, reaction with sulfonyl chlorides yields sulfonamides. nih.govwikipedia.org The formation of sulfonamides is a classic method for derivatizing primary amines. wikipedia.org

Table 3: Amide and Sulfonamide Formation from Primary Amines
ReactionReagentProductSignificanceReference
Amide FormationAcyl Chloride (R-COCl)N-Acyl-1-[3-(azepan-1-yl)phenyl]methanamineCreation of stable amide linkages researchgate.net
Sulfonamide FormationSulfonyl Chloride (R-SO2Cl)N-Sulfonyl-1-[3-(azepan-1-yl)phenyl]methanamineFormation of stable sulfonamide derivatives nih.govwikipedia.org

Diazo Group Formation and Subsequent Transformations

The primary arylamine can be converted to a diazonium salt through a process called diazotization. organic-chemistry.orgbyjus.com This reaction involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. libretexts.orgyoutube.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. organic-chemistry.org For instance, in the Sandmeyer reaction, the diazo group can be replaced by a halide or cyanide nucleophile. researchgate.net These salts can also be used in coupling reactions to form azo compounds. organic-chemistry.org

Chemical Transformations of the Phenyl Ring

The phenyl ring of this compound is rendered electron-rich by the presence of two key substituents: the tertiary amine of the azepane ring and the aminomethyl group. Both are generally considered activating groups for electrophilic aromatic substitution.

The azepan-1-yl group, a dialkylamino substituent, and the aminomethyl group (-CH₂NH₂) are both ortho-, para-directing activators. However, the tertiary amine of the azepane ring is a significantly stronger activating group than the primary amine of the aminomethyl moiety. Consequently, electrophilic attack is expected to be directed by the azepanyl group primarily to the positions ortho and para to it.

Given the meta-substitution pattern of the starting material, the potential sites for electrophilic attack are C2, C4, and C6. The C2 and C6 positions are ortho to the azepanyl group, while the C4 position is para. The C2 position is also ortho to the aminomethyl group. Steric hindrance from the bulky azepane ring might influence the ratio of ortho to para substitution.

It is important to note that the basic nature of the amino groups can complicate electrophilic aromatic substitution reactions. libretexts.orgyoutube.com The lone pair of electrons on the nitrogen atoms can react with the electrophile or the Lewis acid catalyst, leading to the formation of a positively charged ammonium species. libretexts.org This would transform the activating group into a strongly deactivating, meta-directing group. To circumvent this, protection of the amine functionalities, for instance, through acetylation, is often a necessary prerequisite for achieving controlled substitution. libretexts.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction TypePotential ReagentsExpected Major Product(s) (Regiochemistry)
NitrationHNO₃ / H₂SO₄ (with prior amine protection)Substitution at C2, C4, and/or C6
HalogenationBr₂ / FeBr₃ or Cl₂ / AlCl₃ (with prior amine protection)Substitution at C2, C4, and/or C6
SulfonationFuming H₂SO₄ (with prior amine protection)Substitution at C2, C4, and/or C6
Friedel-Crafts AcylationRCOCl / AlCl₃ (amine protection is essential)Substitution at C2, C4, and/or C6

This table is illustrative and based on general principles of electrophilic aromatic substitution. Specific outcomes would require experimental validation.

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. baranlab.org

In this compound, both the azepan-1-yl and a suitably protected aminomethyl group (e.g., as an amide) could potentially serve as DMGs. Tertiary amines and N-substituted benzylamines have been successfully employed as DMGs in DoM reactions. wikipedia.orgresearchgate.net

Scenario 1: Azepan-1-yl as the Directing Group: The tertiary amine of the azepane ring could direct lithiation to the C2 position.

Scenario 2: Protected Aminomethyl as the Directing Group: If the primary amine is converted into a more effective DMG, such as a pivalamide (B147659) (-NHCOt-Bu) or a carbamate, it could direct lithiation to the C2 and C4 positions. researchgate.net

The competition between these two potential directing groups would determine the final site of metalation. The relative strength of the DMGs and the reaction conditions, such as the choice of organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), would be critical in controlling the regioselectivity. baranlab.orguwindsor.ca Following metalation, the resulting aryllithium species can be quenched with a wide variety of electrophiles to introduce new functional groups.

Table 2: Potential Directed Ortho-Metalation and Electrophilic Quench

Directing Group (Hypothetical)Lithiation ReagentSite of LithiationExample ElectrophileFinal Product Structure
Azepan-1-yln-BuLi / TMEDAC2I₂1-[2-Iodo-3-(azepan-1-yl)phenyl]methanamine
Protected Aminomethyl (-NHP)t-BuLiC2 or C4(CH₃)₃SiClSilyl-substituted derivative
Cooperative Directions-BuLiC2CO₂Carboxylic acid derivative

This table presents hypothetical pathways. The actual outcome depends on the relative directing ability of the groups and requires experimental verification.

Stereochemical Investigations

While this compound itself is achiral, the introduction of a substituent at the benzylic carbon of the methanamine moiety or derivatization that creates a chiral center would necessitate stereochemical investigations.

The synthesis of enantiopure chiral analogues, for example, α-substituted derivatives of the aminomethyl group, could be approached through several established asymmetric methodologies.

Asymmetric Hydrogenation: A common strategy involves the synthesis of an enamine or imine precursor followed by asymmetric hydrogenation using a chiral transition-metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands). nih.gov

Enzymatic Kinetic Resolution: Transaminases are powerful biocatalysts for the synthesis of chiral amines. rsc.org A racemic mixture of a chiral analogue could be resolved using an (R)- or (S)-selective transaminase, which would selectively convert one enantiomer, allowing for the isolation of the other in high enantiomeric purity. rsc.org

Use of Chiral Auxiliaries: A chiral auxiliary, such as a derivative of phenylglycinol, could be attached to a precursor molecule to direct a diastereoselective reaction. nih.gov Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

In a multi-step synthesis aimed at producing a complex target molecule with multiple stereocenters, controlling diastereoselectivity is crucial. If a chiral center is introduced early in the synthesis of a derivative of this compound, subsequent reactions must be designed to control the formation of new stereocenters relative to the existing one. For instance, the reduction of a ketone or the addition of a nucleophile to an imine can often be controlled by the steric and electronic properties of the existing chiral framework, sometimes following empirical models like Cram's rule. savemyexams.com The choice of reagents and reaction conditions plays a pivotal role in maximizing the formation of the desired diastereomer.

Structure Property Relationships Chemical and Spectroscopic Focus

Influence of Azepane Ring Conformation on Overall Molecular Structure

The seven-membered azepane ring is a key structural feature of 1-[3-(Azepan-1-yl)phenyl]methanamine, and its conformational flexibility significantly influences the molecule's three-dimensional shape. Unlike the more rigid five- and six-membered rings, the azepane ring can adopt several low-energy conformations, most commonly variations of the chair and boat forms. nih.govcore.ac.uk The equilibrium between these conformers is a dynamic process and is influenced by the substituents on the ring.

Impact of Aromatic Ring Substitution Patterns on Electronic Properties and Reactivity

The substitution pattern on the phenyl ring is a critical determinant of the electronic properties and chemical reactivity of this compound. The azepan-1-yl group and the methanamine group are positioned in a meta (1,3) relationship on the aromatic ring.

The azepan-1-yl group, being an amine, is an electron-donating group through resonance, where the lone pair of electrons on the nitrogen can delocalize into the aromatic pi-system. This increases the electron density of the ring, particularly at the ortho and para positions. Conversely, the aminomethyl group (-CH2NH2) also acts as an electron-donating group, though its effect is primarily inductive. The sp2 hybridized carbons of the phenyl ring are more electronegative than the sp3 hybridized carbon of the aminomethyl group, leading to an electron-withdrawing inductive effect from the phenyl ring onto the substituent. stackexchange.com

Role of the Methanamine Linker in Molecular Rigidity and Flexibility

The methanamine linker (-CH2-NH-) connecting the phenyl ring to the amino group introduces a degree of flexibility to the molecule. Rotation around the single bonds of this linker allows the amino group to adopt various spatial orientations relative to the phenyl ring. This flexibility is a key characteristic of benzylamine (B48309) derivatives and is important for their biological activity, as it allows the molecule to adapt its conformation to fit into binding sites. colostate.edunih.gov

While the linker provides flexibility, certain conformations are more energetically favorable than others. Studies on benzylamine have shown that it exists as a mixture of anti and gauche conformers. colostate.edu The presence of the bulky azepanylphenyl group will likely influence the conformational equilibrium of the methanamine linker in this compound. The flexibility of this linker can also be modulated by the introduction of substituents, which can introduce steric hindrance and restrict rotation. biorxiv.org

Comparative Studies with Analogous Seven-Membered, Six-Membered (e.g., piperidine), and Five-Membered (e.g., pyrrolidine) Ring Systems

To better understand the unique properties of the azepane ring in this molecule, it is useful to compare it with its smaller, more common counterparts: piperidine (B6355638) (a six-membered ring) and pyrrolidine (B122466) (a five-membered ring).

FeaturePyrrolidine (5-membered)Piperidine (6-membered)Azepane (7-membered)
Ring Strain LowVery Low (virtually strain-free)Higher than piperidine
Conformational Flexibility Less flexible (envelope/twist)Relatively rigid (chair)Highly flexible (chair/boat)
Basicity (pKa of conjugate acid) ~11.27~11.12~11.4

Data compiled from various sources for general comparison. quora.comdifferencebetween.com

As the table indicates, piperidine is known for its stable and relatively rigid chair conformation, which minimizes ring strain. Pyrrolidine is also relatively stable with a puckered "envelope" or "twist" conformation. In contrast, the azepane ring has greater conformational flexibility but also higher ring strain compared to piperidine. This increased flexibility can be advantageous in allowing the molecule to adopt a wider range of shapes to interact with biological targets, but it can also come with an entropic penalty upon binding. acs.org The basicity of these cyclic amines is similar, though azepane is slightly more basic.

Relationship Between Molecular Structure and Spectroscopic Signatures

¹H NMR Spectroscopy: The proton NMR spectrum would be complex. The aromatic protons would appear as a multiplet in the range of δ 6.5-7.5 ppm. The benzylic protons of the methanamine linker (-CH₂-NH₂) would likely appear as a singlet or a doublet around δ 3.8-4.5 ppm. The protons of the azepane ring would show complex multiplets in the aliphatic region (δ 1.5-3.5 ppm) due to the ring's flexibility and the various non-equivalent proton environments. The N-H protons of the primary amine and the protons adjacent to the nitrogen in the azepane ring would be identifiable, though their chemical shifts could be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the different carbon environments. The aromatic carbons would resonate in the δ 110-150 ppm region. The benzylic carbon would be expected around δ 45-55 ppm. The carbons of the azepane ring would appear in the aliphatic region, typically between δ 25-60 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. N-H stretching vibrations for the primary amine would be expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-N stretching vibration would likely be observed in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

The following table provides a hypothetical summary of the expected spectroscopic data for this compound based on the analysis of similar compounds.

Spectroscopic DataPredicted Values
¹H NMR (ppm) Aromatic H: 6.5-7.5 (m); -CH₂-NH₂: ~3.8-4.5 (s/d); Azepane H: 1.5-3.5 (m); NH₂: variable
¹³C NMR (ppm) Aromatic C: 110-150; -CH₂-NH₂: 45-55; Azepane C: 25-60
IR (cm⁻¹) N-H stretch: 3300-3500; C-H stretch (aliphatic/aromatic): 2850-3100; C-N stretch: 1000-1200; C=C stretch (aromatic): 1450-1600

This detailed analysis underscores the intricate relationship between the structure of this compound and its chemical and spectroscopic properties. The conformational dynamics of the azepane ring, the electronic effects of the aromatic substituents, and the flexibility of the linker all contribute to the unique character of this molecule.

Future Directions and Methodological Innovations in Chemical Research

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. For a molecule like 1-[3-(Azepan-1-yl)phenyl]methanamine, which contains multiple C-N bonds, traditional synthetic routes often rely on harsh reagents and generate significant waste. Future research is geared towards developing more sustainable alternatives.

One promising green approach is reductive amination using hydrogen . This method is an atom-efficient way to form amines from readily available aldehydes and ketones. In the context of this compound, this could involve the reaction of 3-(azepan-1-yl)benzaldehyde with ammonia (B1221849) or an ammonia equivalent, followed by catalytic hydrogenation. The use of molecular hydrogen as the reductant is highly desirable as it produces water as the only byproduct. researchgate.net

Another key area of green synthesis is the use of biocatalysis . Enzymes offer unparalleled selectivity and operate under mild reaction conditions, often in aqueous media. For the synthesis of chiral amines, which is relevant if enantiomerically pure forms of this compound are desired, biocatalytic methods are particularly advantageous. Oxidoreductase enzymes, such as amine dehydrogenases (AmDHs) and imine reductases (IREDs), have shown great potential for the asymmetric synthesis of amines. chemrxiv.org For instance, an engineered IRED could be employed for the reductive amination of a suitable ketone precursor to produce a specific stereoisomer of the target compound. mdpi.com The application of biocatalysis can significantly reduce the reliance on heavy metal catalysts and organic solvents. princeton.eduunibe.ch

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is another elegant green strategy. This process involves the N-alkylation of an amine with an alcohol, where the alcohol itself acts as the hydrogen donor, eliminating the need for an external hydrogen source and producing only water as a byproduct. While not directly applicable to the primary amine in the target molecule, this could be a green route for the synthesis of the azepane-phenyl linkage.

Green Synthesis ApproachKey AdvantagesRelevance to this compound Synthesis
Reductive Amination with H₂ High atom economy, water as the only byproduct.Synthesis of the methanamine group from an aldehyde precursor. researchgate.net
Biocatalysis (e.g., IREDs) High stereoselectivity, mild reaction conditions, reduced waste.Enantioselective synthesis of chiral variants of the target molecule. chemrxiv.orgmdpi.com
Borrowing Hydrogen No external hydrogen source needed, water as the only byproduct.Potential for forming the azepane-phenyl C-N bond.

Application of Flow Chemistry Techniques for Scalable Production

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. For the production of this compound, particularly on an industrial scale, flow chemistry presents a transformative approach.

The synthesis of amines via reductive amination is well-suited to flow reactors. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. For example, the reductive amination of a benzaldehyde (B42025) derivative with azepane could be efficiently carried out in a packed-bed reactor containing a heterogeneous catalyst. researchgate.netmdpi.com This setup not only improves the reaction efficiency but also simplifies catalyst recovery and product purification.

Flow Chemistry ApplicationKey BenefitsExample in Context
Continuous Reductive Amination Enhanced control, higher yields, easier scalability.Reaction of 3-(azepan-1-yl)benzaldehyde with an amine source in a packed-bed reactor. researchgate.netmdpi.com
Handling of Hazardous Reactions Improved safety by minimizing reagent accumulation.Continuous nitration of a precursor followed by in-line reduction. goflow.at
Telescoped Synthesis Reduced manual handling, shorter production times.Integrating the formation of the azepane ring and subsequent functionalization in a continuous sequence.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, capable of accelerating discovery and optimizing synthetic routes. For a molecule like this compound, AI can be applied in several key areas.

ML models are also being developed to predict the outcomes of chemical reactions , including yield and regioselectivity. For instance, in the synthesis of the target compound, which involves substitutions on an aromatic ring, an ML model could predict the most likely position of functionalization under different reaction conditions. researchgate.netnih.govnih.govmdpi.com This predictive power can significantly reduce the amount of trial-and-error experimentation required. ML algorithms, such as random forests, have been successfully used to predict the performance of C-N cross-coupling reactions, a key step in the synthesis of many amine-containing molecules. princeton.edumanchester.ac.uk

Furthermore, AI can assist in catalyst selection and design . By analyzing large datasets of catalytic reactions, ML models can identify the optimal catalyst for a specific transformation, such as the C-N coupling to form the azepane-phenyl bond. manchester.ac.uk This data-driven approach can accelerate the development of more efficient and robust catalytic systems.

AI/ML ApplicationFunctionImpact on Research of this compound
Retrosynthesis Prediction Proposes synthetic routes from target to starting materials.Identifies novel and efficient synthetic pathways. nih.govnih.gov
Reaction Outcome Prediction Predicts reaction yields and regioselectivity.Reduces experimental optimization time for aromatic substitutions. nih.govmdpi.com
Catalyst Selection Identifies optimal catalysts for specific reactions.Accelerates the discovery of efficient catalysts for C-N bond formation. manchester.ac.uk

Exploration of Novel Chemical Reactions for Scaffold Diversification

The discovery of novel chemical reactions is crucial for expanding the accessible chemical space and creating analogues of this compound with diverse properties. Future research will likely focus on developing new methods for C-N bond formation and for modifying the core azepane and phenylmethanamine scaffolds.

One area of intense research is the development of new C-N cross-coupling reactions . While palladium-catalyzed methods like the Buchwald-Hartwig amination are well-established, there is a continuous drive to find more general, efficient, and sustainable catalysts. The use of novel N-heterocyclic carbene (NHC) ligands, for example, has led to highly efficient palladium precatalysts for the amination of challenging heteroaryl chlorides. Such advancements could be applied to the synthesis of analogues where the phenyl ring is replaced by a heterocycle.

Photochemical methods are also gaining prominence as a means to access novel molecular architectures. For instance, recent studies have shown that polysubstituted azepanes can be synthesized from simple nitroarenes through a photochemical dearomative ring expansion. manchester.ac.uk This blue light-mediated process transforms a six-membered benzene (B151609) ring into a seven-membered azepine ring, which can then be hydrogenated to the corresponding azepane. manchester.ac.uk This strategy offers a powerful way to create diverse azepane-containing compounds from readily available starting materials.

Scaffold hopping , the replacement of one core structure with another while retaining similar biological activity, is a valuable strategy in drug discovery. For this compound, this could involve replacing the azepane ring with other seven-membered heterocycles or even bicyclic systems to explore new regions of chemical space and improve properties like potency and selectivity. Conversely, the azepane ring itself is often considered an underrepresented scaffold compared to five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638), making its incorporation a novel diversification strategy in itself. manchester.ac.uk

Novel Reaction/StrategyDescriptionPotential Application
Advanced C-N Cross-Coupling Use of new catalysts and ligands for more efficient C-N bond formation.Synthesis of heteroaromatic analogues of this compound.
Photochemical Ring Expansion Light-mediated conversion of nitroarenes to azepanes.A novel and modular route to diverse azepane scaffolds. manchester.ac.uk
Scaffold Hopping Replacing the core scaffold to create novel analogues.Diversification of the azepane moiety to explore new chemical space.

Q & A

Q. What are the recommended safety protocols for handling 1-[3-(Azepan-1-yl)phenyl]methanamine in laboratory settings?

Answer:

  • Handling Precautions: Avoid skin/eye contact and inhalation of dust/aerosols. Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Ensure adequate ventilation to minimize airborne exposure .
  • Storage: Store in a dry, cool place (e.g., 2–8°C) in sealed containers to prevent moisture absorption or degradation .
  • Emergency Measures: For skin contact, rinse with water for ≥15 minutes; for eye exposure, use saline solution and seek immediate medical attention. Use P95 respirators for particulate protection during spills .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Answer:

  • Key Steps:
    • Intermediate Synthesis: Couple azepane with 3-bromophenylmethanamine via Buchwald-Hartwig amination .
    • Reductive Amination: Reduce imine intermediates (e.g., 3-(azepan-1-yl)benzaldehyde with ammonia) using NaBH₄ or H₂/Pd-C .
  • Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product .

Q. How is this compound characterized structurally?

Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~2.7 ppm for CH₂NH₂, δ ~3.5 ppm for azepane protons) .
    • Mass Spectrometry: ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .
    • HPLC: Purity assessment using C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

  • Methodological Approaches:
    • Dose-Response Studies: Validate activity across multiple concentrations (e.g., IC₅₀ values in enzyme inhibition assays) .
    • Structural Analog Comparison: Compare with triazole- or pyridinyl-substituted methanamines to isolate azepane-specific effects .
    • Meta-Analysis: Use computational tools (e.g., PubChem BioActivity Data) to reconcile discrepancies in reported EC₅₀ values .

Q. How can researchers optimize reaction conditions for synthesizing this compound using factorial design?

Answer:

  • Experimental Design:
    • Variables: Temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (toluene vs. DMF) .
    • Response Metrics: Yield (%) and purity (HPLC area%) as outputs.
    • Statistical Analysis: ANOVA to identify significant factors and interaction effects .
  • Case Study: A 2³ factorial design reduced reaction time by 40% while maintaining >90% yield in analogous amine syntheses .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • In Silico Tools:
    • ADME Prediction: SwissADME or ADMETLab2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
    • Docking Studies: AutoDock Vina to simulate binding to targets (e.g., serotonin receptors) using PDB structures .
  • Validation: Compare predictions with experimental Caco-2 permeability assays or microsomal stability tests .

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